REACTION_CXSMILES
|
Cl[C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=O)=[CH:4][C:3]=1[N+:11]([O-])=O.[OH-:14].[Na+].[OH2:16].[S-2:17].[Na+].[Na+].[CH:20](O)=O>O.[Zn]>[S:17]1[C:2]2[CH:10]=[CH:9][C:5]([C:6]([OH:16])=[O:14])=[CH:4][C:3]=2[N:11]=[CH:20]1 |f:1.2,3.4.5.6|
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
4.33 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
O.[S-2].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 24 hours
|
Duration
|
24 h
|
Type
|
EXTRACTION
|
Details
|
After acidification with 5M hydrochloric acid the mixture was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extracts were dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The product from this reaction (1 g, 5.9 mmol)
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was diluted with water and neutralised with saturated aqueous sodium hydrogen carbonate
|
Type
|
EXTRACTION
|
Details
|
Extraction with tetrahydrofuran and ethyl acetate (1:1)
|
Name
|
|
Type
|
product
|
Smiles
|
S1C=NC2=C1C=CC(=C2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.48 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |